molecular formula C22H12BrN3O4S B2811207 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 378199-27-0

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2811207
CAS No.: 378199-27-0
M. Wt: 494.32
InChI Key: QCDYZWIAMJSDAC-UKTHLTGXSA-N
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Description

This compound is an acrylonitrile derivative featuring a benzodioxole-amino group at the E-configured α-position and a thiazole ring substituted with a 6-bromo-2-oxo-2H-chromen-3-yl moiety at the β-position. The bromine atom on the chromene ring may improve lipophilicity and binding affinity, while the benzodioxole substituent could influence metabolic stability .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O4S/c23-14-1-3-18-12(5-14)6-16(22(27)30-18)17-10-31-21(26-17)13(8-24)9-25-15-2-4-19-20(7-15)29-11-28-19/h1-7,9-10,25H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYZWIAMJSDAC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole derivatives and 6-bromo-2-oxo-2H-chromen-3-yl thiazole. These intermediates are then coupled through a series of reactions, including amination, condensation, and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.

    Industry: In materials science, the compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • The brominated chromene in the target compound enhances steric bulk and electronic effects compared to non-halogenated analogs .
  • The nitro-substituted analog () exhibits higher electron-withdrawing effects but lower metabolic stability due to the nitro group .

Physicochemical Properties

  • Lipophilicity: The bromine atom increases logP compared to non-halogenated analogs (e.g., : logP ~3.5 vs. ~4.2 for the target compound) .
  • Solubility: The benzodioxole-amino group may improve aqueous solubility relative to purely aromatic substituents (e.g., 4-chlorophenyl in ) .
  • Thermal Stability : Thiazole-acrylonitrile derivatives generally exhibit high thermal stability (>200°C), with brominated chromene enhancing crystallinity .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole ring and an acrylonitrile group. The synthesis typically involves multi-step organic reactions:

  • Formation of Benzodioxole Moiety : Cyclization of catechol with formaldehyde.
  • Synthesis of Thiazole Moiety : Reaction of phenyl isothiocyanate with α-bromoacetophenone.
  • Coupling Reaction : The final step combines the benzodioxole and thiazole moieties with acrylonitrile under basic conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies suggest it may inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : It targets specific kinases and proteases crucial for cellular signaling pathways associated with cancer growth.
  • Case Study : A study demonstrated that derivatives of similar compounds inhibited tumor growth in xenograft models, showing IC50 values in the low micromolar range .

Antimicrobial Activity

Preliminary data suggest the compound may possess antimicrobial properties:

  • Testing Against Pathogens : In vitro studies have indicated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to and inhibiting enzymes like kinases that are pivotal in cancer cell signaling.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of pro-apoptotic proteins.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerKinase inhibition, apoptosis induction
AntimicrobialBacterial growth inhibition
Enzyme InhibitionProtease and kinase targeting

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–8.2 ppm) and nitrile carbons (δ ~110–120 ppm) .
  • X-ray crystallography : Resolve the (E)-configuration and spatial arrangement using SHELX software for data refinement. Single-crystal diffraction confirms bond angles and dihedral angles .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 506.2) .

What functional groups dominate its reactivity?

Q. Basic

  • Thiazole ring : Participates in electrophilic substitution (e.g., bromination) and coordinates with metal catalysts .
  • Acrylonitrile moiety : Undergoes Michael additions or cycloadditions due to the electron-deficient double bond .
  • Benzo[d][1,3]dioxole : Provides steric bulk and influences π-π stacking in biological interactions .
  • 6-Bromo-2-oxocoumarin : Enhances halogen bonding and serves as a pharmacophore in enzyme inhibition .

How can regioselectivity in acrylonitrile reactions be optimized?

Q. Advanced

  • Solvent polarity : Use aprotic solvents (DMF, DMSO) to stabilize transition states and direct nucleophilic attack to the β-position of acrylonitrile .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance selectivity for the (E)-isomer .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

What strategies resolve contradictions in reported biological activities?

Q. Advanced

  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to differentiate direct vs. off-target effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing bromo with methoxy) to isolate structure-activity relationships .
  • Computational docking : Use AutoDock Vina to model interactions with proposed targets (e.g., cytochrome P450 enzymes) and validate with mutagenesis studies .

How is solubility optimized for in vitro studies?

Q. Advanced

  • Co-solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers with surfactants (e.g., Tween-80) .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the thiazole or coumarin positions .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance aqueous dispersion .

What analytical methods quantify purity and stability?

Q. Advanced

  • HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA in water, 1.0 mL/min) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts .
  • Thermal analysis : DSC and TGA determine melting points (~200–250°C) and decomposition profiles .

What mechanisms explain its potential anticancer activity?

Q. Advanced

  • Angiogenesis inhibition : Downregulates VEGF signaling by binding to kinase domains (e.g., VEGFR-2), validated via Western blot .
  • DNA intercalation : The planar coumarin-thiazole system intercalates into DNA, causing strand breaks (Comet assay) .
  • Apoptosis induction : Activates caspase-3/7 pathways, measured via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

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